molecular formula C4H9FO3S B13215760 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride CAS No. 2059988-64-4

1-Hydroxy-2-methylpropane-2-sulfonyl fluoride

Cat. No.: B13215760
CAS No.: 2059988-64-4
M. Wt: 156.18 g/mol
InChI Key: SMIVLBWNSWIIOI-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylpropane-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant attention in various scientific fields. This compound is known for its unique chemical properties and its potential applications in organic synthesis, chemical biology, and medicinal chemistry. The presence of both hydroxyl and sulfonyl fluoride groups in its structure makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-2-sulfonyl chloride with a fluoride source under controlled conditions. The reaction typically requires the use of a base, such as potassium fluoride, to facilitate the substitution of the chloride group with a fluoride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is preferred due to its efficiency and scalability. The reaction is carried out in a two-chamber reactor, where sulfuryl fluoride gas is generated in situ and then reacted with the appropriate precursor .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxy-2-methylpropane-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2-methylpropane-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic residues in proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by forming a covalent bond with the active site .

Comparison with Similar Compounds

Properties

CAS No.

2059988-64-4

Molecular Formula

C4H9FO3S

Molecular Weight

156.18 g/mol

IUPAC Name

1-hydroxy-2-methylpropane-2-sulfonyl fluoride

InChI

InChI=1S/C4H9FO3S/c1-4(2,3-6)9(5,7)8/h6H,3H2,1-2H3

InChI Key

SMIVLBWNSWIIOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)S(=O)(=O)F

Origin of Product

United States

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